Brain-Selective MAO Inhibition: Ladostigil Spares Peripheral MAO After Chronic Dosing
Ladostigil demonstrates pronounced selectivity for brain MAO over peripheral MAO in the intestinal tract and liver following chronic oral administration, a property not shared by non-selective irreversible MAO inhibitors. This brain selectivity is maintained even after 2 months of daily dosing [1]. In contrast, conventional irreversible MAO inhibitors such as tranylcypromine produce substantial inhibition of both central and peripheral MAO, carrying a well-documented risk of tyramine-induced hypertensive crisis [2].
| Evidence Dimension | Peripheral MAO inhibition after chronic oral dosing |
|---|---|
| Target Compound Data | Little or no effect on MAO in intestinal tract and liver |
| Comparator Or Baseline | Tranylcypromine (non-selective irreversible MAO inhibitor): produces significant peripheral MAO inhibition |
| Quantified Difference | Qualitative difference: brain-selective versus pan-tissue inhibition; no quantitative peripheral inhibition data available for direct comparison |
| Conditions | Rats; chronic oral administration for up to 2 months |
Why This Matters
This brain selectivity profile theoretically reduces the risk of the 'cheese effect' (tyramine-induced hypertensive crisis), a key safety consideration for procurement in long-term neurodegenerative disease research programs requiring chronic dosing.
- [1] Weinstock M, Bejar C, Wang RH, Poltyrev T, Gross A, Finberg JP, Youdim MB. TV3326, a novel neuroprotective drug with cholinesterase and monoamine oxidase inhibitory activities for the treatment of Alzheimer's disease. J Neural Transm Suppl. 2000;(60):157-69. doi: 10.1007/978-3-7091-6302-3_10. PMID: 11205137. View Source
- [2] Youdim MB, Weinstock M. Therapeutic applications of selective and non-selective inhibitors of monoamine oxidase A and B that do not cause significant tyramine potentiation. Neurotoxicology. 2004 Jan;25(1-2):243-50. doi: 10.1016/S0161-813X(03)00103-7. View Source
